molecular formula C12H16N2O3 B112060 Benzyl N-[(dimethylcarbamoyl)methyl]carbamate CAS No. 167303-60-8

Benzyl N-[(dimethylcarbamoyl)methyl]carbamate

Cat. No.: B112060
CAS No.: 167303-60-8
M. Wt: 236.27 g/mol
InChI Key: ZBXKXNUETNSWGE-UHFFFAOYSA-N
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Description

“Benzyl N-[(dimethylcarbamoyl)methyl]carbamate” is an organic compound with the molecular formula C12H16N2O3 . It can be viewed as the ester of carbamic acid and benzyl alcohol . The compound is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The synthesis of carbamates, such as “this compound”, involves amination or rearrangement . One of the most common methods is the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) . This indicates the arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 236.27 Da . It is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Nanoparticle Carriers for Fungicides

Benzyl N-[(dimethylcarbamoyl)methyl]carbamate, as part of carbendazim (MBC), is utilized in agriculture for the control of fungal diseases. Research has explored solid lipid nanoparticles and polymeric nanocapsules as carriers for MBC, offering benefits like altered release profiles, reduced environmental toxicity, and enhanced transfer to the action site. These nanoparticle systems have shown high association efficiency and modified release profiles for fungicides, indicating their potential in plant disease treatment and prevention (Campos et al., 2015).

Herbicidal Activity

Carbamate compounds, including those similar to this compound, have been synthesized and tested for herbicidal activity. These compounds, when tested on seed germination and seedling growth, exhibited a phytotoxic tendency at higher concentrations, offering insights into their potential as herbicides (Lee et al., 1989).

Mechanochemical Synthesis of Carbamates

Mechanochemical methods using 1,1′-Carbonyldiimidazole (CDI) have been developed for the sustainable synthesis of carbamates, including those related to this compound. This approach provides an eco-friendly alternative for carbamate synthesis, reducing the need for solvent and enhancing reaction efficiency under mild conditions (Lanzillotto et al., 2015).

Catalytic Synthesis from CO2

Research on heterogeneous CeO2 catalysts has demonstrated their effectiveness in catalyzing the synthesis of organic carbamates, including benzyl carbamates, from amines, CO2, and alcohols. This method presents an innovative approach to carbamate synthesis, leveraging CO2 as a raw material and offering a pathway to high-yield and selective carbamate production (Honda et al., 2011).

Insecticidal Carbamates

The development of heterocyclic carbamates with insecticidal properties showcases the versatility of carbamate compounds. Compounds like dimetilan, which demonstrate strong insecticidal activity against houseflies, highlight the potential of carbamates in pest control applications. The synthesis and analysis of these compounds provide valuable insights into their structure-activity relationships and potential environmental impacts (Gubler et al., 1968).

Safety and Hazards

The safety information for “Benzyl N-[(dimethylcarbamoyl)methyl]carbamate” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

benzyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXKXNUETNSWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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